5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene
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Description
5-(1,3-Dioxolan-2-yl)-2-(4-propylbenzoyl)thiophene, commonly referred to as DPT, is a synthetic thiophene derivative that has been used for a variety of scientific and biomedical applications. DPT is an organic molecule that is composed of a thiophene ring with a propyl group attached to one of its carbon atoms and an oxolane ring attached to another carbon atom. DPT has been widely studied due to its unique chemical structure, which provides a range of potential applications.
Scientific Research Applications
Metal Ion Reactions
5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene, like other thiophene derivatives, shows interesting reactions with various metal ions. For instance, 2,5-(Dibenzothiazolin-2-yl)thiophene, a related compound, reacts with metal ions like Pd(II), Cu(II), and others, suggesting the potential of thiophene derivatives in metal coordination chemistry (Salameh & Tayim, 1983).
Electrochromic Properties
Thiophene derivatives are noted for their electrochromic properties. Studies on similar compounds, such as those involving carbazole-EDOT and dithienylpyrrole derivatives, show potential applications in electrochromic devices due to their fast switching time, reasonable optical contrast, and good coloration efficiency (Hu et al., 2019).
Synthesis of Novel Compounds
The synthesis of novel thiophene derivatives, including those fused with different heterocycles, is a significant application. For example, the condensation of dichlorothiophene with other compounds has led to the synthesis of novel c-hetero-fused thiophene derivatives, indicating the versatility of thiophene in synthesizing diverse heterocyclic compounds (Rangnekar & Mavlankar, 1991).
Fluorescent Properties
Fluorescent properties of thiophene derivatives are notable. Studies on thiophene derivatives like 4”-nitrobenzoyl and 3”,5”-dinitrobenzoyl reveal their potential in applications requiring fluorescence, such as in the development of fluorescent sensors and materials (Coelho et al., 2015).
Biological Activity
Thiophene-containing compounds have shown a range of biological activities, including antimicrobial and antifungal properties. The synthesis of novel thiophene derivatives combining benzimidazole or 1,2,4-triazole moieties has shown promising results in this field (Mabkhot et al., 2017).
Crystal Structure Analysis
The crystal structure analysis of substituted thiophenes, such as (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, provides insights into their molecular arrangements and properties, contributing to the understanding of their applications in material science and pharmaceuticals (Nagaraju et al., 2018).
Photophysical Studies
Thiophene derivatives have been studied for their photophysical properties, which are crucial for optoelectronic applications. Research on thiophene substituted 1,3,4-oxadiazoles demonstrates their potential as materials for photonic, sensor, and optoelectronic devices (Naik, Khazi, & Malimath, 2018).
properties
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-propylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3S/c1-2-3-12-4-6-13(7-5-12)16(18)14-8-9-15(21-14)17-19-10-11-20-17/h4-9,17H,2-3,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIAKNAYNACWJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641950 |
Source
|
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-propylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene | |
CAS RN |
898778-49-9 |
Source
|
Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl](4-propylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898778-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-propylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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